Lycorenan

Description

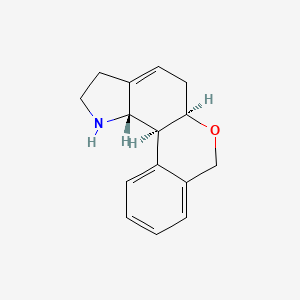

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H17NO |

|---|---|

Molecular Weight |

227.3 g/mol |

IUPAC Name |

(5aR,11bS,11cS)-1,2,3,5,5a,7,11b,11c-octahydroisochromeno[3,4-g]indole |

InChI |

InChI=1S/C15H17NO/c1-2-4-12-11(3-1)9-17-13-6-5-10-7-8-16-15(10)14(12)13/h1-5,13-16H,6-9H2/t13-,14-,15-/m1/s1 |

InChI Key |

QPRHCMLXIWSVGT-RBSFLKMASA-N |

Isomeric SMILES |

C1CN[C@@H]2C1=CC[C@@H]3[C@H]2C4=CC=CC=C4CO3 |

Canonical SMILES |

C1CNC2C1=CCC3C2C4=CC=CC=C4CO3 |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution within Amaryllidaceae Species

Lycorenan-type alkaloids are hallmark chemical constituents of the Amaryllidaceae family, a group of herbaceous, perennial, and bulbous flowering plants. ub.eduwikipedia.org This plant family is the exclusive source of this unique group of isoquinoline (B145761) alkaloids. ub.edunih.gov The distribution of Amaryllidaceae is extensive, covering tropical, subtropical, and temperate regions worldwide, with significant biodiversity hotspots in Southern Africa, the Andean region of South America, and the Mediterranean. wikipedia.orgub.edu While the family now includes subfamilies like Agapanthoideae and Allioideae (onions and garlic), the characteristic Amaryllidaceae alkaloids, including the this compound-types, are found almost exclusively within the Amaryllidoideae subfamily. researchgate.netnih.gov

A multitude of genera within the Amaryllidoideae subfamily have been phytochemically investigated, revealing a rich diversity of this compound-type alkaloids. Lycorine (B1675740), the most representative alkaloid of this class, was first isolated in 1877 from Narcissus pseudonarcissus and is now known to be one of the most widely distributed alkaloids across the family. ub.eduresearchgate.net Extensive research has identified these compounds in numerous species, highlighting the chemotaxonomic significance of this alkaloid class. The genera Lycoris, Crinum, and Hippeastrum are particularly well-studied sources. nih.govresearchgate.netresearchgate.net

Below is a table summarizing some of the key genera and species that have been investigated for their this compound alkaloid content.

| Genus | Investigated Species | Key this compound-type Alkaloids Found | Reference(s) |

| Lycoris | L. radiata, L. aurea, L. guangxiensis | Lycorine, Galanthine | nih.govmdpi.com |

| Crinum | C. powellii, C. asiaticum, C. amabile, C. erubescens | Lycorine, Crinine | researchgate.netresearchgate.netbohrium.comnih.gov |

| Hippeastrum | H. aulicum, H. calyptratum, H. vittatum, H. bifidum | Lycorine, Haemanthamine (B1211331), Hippeastrine | researchgate.netscielo.org.mxscielo.org.mx |

| Narcissus | N. pseudonarcissus, N. poeticus, N. jonquilla | Lycorine, Galanthamine (B1674398) | ub.eduufrn.brresearchgate.net |

| Galanthus | Galanthus species | Galanthamine, Lycorine | ub.edunih.gov |

| Ismene | I. amancaes | Lycorine, Galanthine, Anhydrolycorine | nih.gov |

| Leucojum | L. aestivum | Galanthamine, Lycoramine (B192828) | nih.gov |

The concentration and distribution of this compound-type alkaloids are not uniform throughout the plant; instead, they exhibit tissue-specific accumulation. mdpi.com Research indicates that the production and storage of these defensive compounds vary significantly between different plant organs, such as bulbs, leaves, flowers, and roots. mdpi.comresearchgate.net

In many Amaryllidaceae species, the bulbs are the primary site of alkaloid accumulation. Studies on Crinum powellii and Narcissus cultivars have focused on bulbs as the main source for extraction. nih.govufrn.brresearchgate.net This is a common strategy for perennial plants, where the bulb serves as an underground storage organ, protecting valuable chemical defenses. However, other tissues also contain significant quantities of these alkaloids. For instance, analysis of Alstonia scholaris showed that while the trunk bark contained the highest diversity of alkaloids, the fruit contained the highest concentration of specific types, including picrinine (B199341) and akuammidine. mdpi.com Similarly, studies on Boraginaceae species, which also produce alkaloids, found the highest concentrations in the inflorescences, which could account for over 70% of the total plant alkaloid content. researchgate.net The specific distribution can be influenced by developmental stage and environmental factors, with compounds potentially being transported between tissues as needed. nih.govnih.gov

Advanced Extraction Techniques for this compound Alkaloids from Biological Matrices

The process of isolating this compound-type alkaloids from plant material is a critical first step for their study and potential use. nih.gov This involves liberating the compounds from the complex plant matrix. nih.gov A range of techniques, from conventional solvent-based methods to modern, environmentally conscious approaches, have been developed and optimized for this purpose. nih.govmdpi.com

Conventional extraction relies on the use of organic solvents to dissolve and remove alkaloids from the plant material. lifeasible.cominnspub.net The choice of solvent is crucial and depends on the polarity of the target alkaloid. lifeasible.cominnspub.net Free-base alkaloids are generally soluble in less polar organic solvents like chloroform (B151607) and ether, while their salt forms are more soluble in polar solvents such as methanol, ethanol (B145695), and water. lifeasible.com

Common conventional methods include:

Maceration: This simple technique involves soaking the powdered plant material in a chosen solvent for an extended period with agitation. researchgate.netnih.gov

Percolation: In this method, the solvent is allowed to slowly pass through the plant material, which is more efficient than maceration as fresh solvent continuously replaces the saturated solvent. nih.govumlub.pl

Soxhlet Extraction: This is a continuous extraction method using a specialized apparatus that cycles fresh, hot solvent through the plant material, offering high efficiency but risking thermal degradation of sensitive compounds. nih.govscielo.br

Reflux Extraction: This method involves boiling the solvent with the plant material, which is more efficient than maceration but also carries a risk of degrading thermolabile compounds. nih.gov

Optimization of these methods involves adjusting parameters such as solvent type, solvent-to-solid ratio, temperature, and extraction time to maximize yield and purity. mdpi.comlifeasible.com Often, a preliminary acid-base extraction is employed. The plant material is first extracted with an acidified aqueous solution to convert alkaloids into their salt form. scielo.brgoogle.com This aqueous extract is then washed with a non-polar solvent to remove impurities, after which the solution is basified, converting the alkaloids back to their free-base form, which can then be extracted with an organic solvent like chloroform. scielo.br

| Solvent System | Target Alkaloid Form | Reference(s) |

| Methanol / Ethanol | Free base and salt forms | researchgate.netlifeasible.comjocpr.com |

| Chloroform / Dichloromethane | Free base form | lifeasible.cominnspub.netscielo.br |

| Ethyl Acetate | Medium polarity compounds | mdpi.comscielo.br |

| Acidified Water (e.g., H₂SO₄) | Salt form (initial extraction) | scielo.brgoogle.com |

In response to the environmental and safety concerns associated with large volumes of organic solvents, a trend towards "green" extraction techniques has emerged. nih.govresearchgate.net These methods aim to reduce solvent consumption and extraction time while improving efficiency and selectivity. nih.gov Modern techniques applied to alkaloid extraction include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Pressurized Liquid Extraction (PLE). nih.govumlub.plscielo.br Another promising green approach involves the use of Natural Deep Eutectic Solvents (NDES), which are mixtures of natural compounds that form a liquid with high extraction capabilities. nih.govresearchgate.net Studies on Crinum powellii found that an NDES mixture of choline (B1196258) chloride and fructose (B13574) was significantly more efficient at extracting alkaloids than conventional solvents like ethanol and methanol. nih.govresearchgate.net

Supercritical Fluid Extraction (SFE) is a prominent green technology that utilizes a supercritical fluid—most commonly carbon dioxide (CO₂)—as the extraction solvent. bohrium.com A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, endowing it with properties of both a liquid and a gas. ufrn.br This allows it to diffuse easily into the plant matrix like a gas while having the dissolving power of a liquid. ufrn.br

The key advantages of SFE include:

Environmental Safety: Supercritical CO₂ is non-toxic, non-flammable, and readily available. ufrn.br

Selectivity: The solvating power of the fluid can be precisely tuned by adjusting pressure and temperature, allowing for the selective extraction of specific compounds. bohrium.com

Solvent-Free Product: After extraction, the CO₂ is simply depressurized, returning it to a gaseous state and leaving behind a pure, solvent-free extract. ufrn.br

SFE has been successfully applied to the extraction of Amaryllidaceae alkaloids. bohrium.com The process often uses CO₂ modified with a co-solvent like ethanol to increase its polarity for more efficient extraction of alkaloids. bohrium.com For example, an optimized SFE method for alkaloids from Narcissus bulbs was achieved in just 30 minutes at 50°C and 107 bar. bohrium.com This demonstrates SFE's potential as a rapid, efficient, and environmentally friendly alternative to conventional methods for isolating this compound-type alkaloids. bohrium.comnih.gov

| Plant Source | SFE Conditions (Temperature, Pressure) | Co-solvent / Modifier | Reference(s) |

| Narcissus cv. Delnashaugh (bulbs) | 50°C, 107 bar | CO₂, ethanol, water | bohrium.com |

| Crinum asiaticum L. (leaves) | 67°C, 217 bar | CO₂, ethanol, water | bohrium.com |

| Narcissus pseudonarcissus | 70°C, 150-220 bar | CO₂ with NaHCO₃, DEA, or NH₄OH | ufrn.br |

Modern and Environmentally Benign Extraction Approaches

Pressurized Hot Water Extraction (PHWE) Techniques

Pressurized Hot Water Extraction (PHWE) is a green extraction technique that utilizes water at elevated temperatures (between 100°C and 374°C) and pressures to extract bioactive compounds from various matrices. nih.govnih.govresearchgate.net By increasing the temperature of water, its polarity can be significantly decreased, making it a suitable solvent for a wider range of compounds, including moderately polar alkaloids. researchgate.net

The efficiency of PHWE is influenced by several key parameters, with temperature being the most critical. nih.gov Other important factors include extraction time, flow rate, and the addition of modifiers. nih.gov This technique offers a sustainable alternative to traditional solvent-based extraction methods, reducing the reliance on potentially harmful organic solvents. nih.gov While specific studies on the application of PHWE for the extraction of this compound are not extensively documented, its successful use in extracting other thermally labile alkaloids suggests its potential applicability. scirp.org For instance, PHWE has been effectively used for the extraction of alkaloids from goldenseal, achieving comparable yields to conventional methods but in a significantly shorter time and with a greener solvent. scirp.org

Table 1: Key Parameters in Pressurized Hot Water Extraction (PHWE)

| Parameter | Description | Significance in Alkaloid Extraction |

| Temperature | The temperature at which the water is maintained during extraction. | Alters the dielectric constant and viscosity of water, influencing its solvating power for alkaloids. researchgate.net Higher temperatures can enhance extraction efficiency but also risk thermal degradation of the target compounds. scirp.org |

| Pressure | The pressure applied to keep the water in its liquid state above its boiling point. | Ensures the water remains in a liquid state for effective extraction. nih.gov |

| Flow Rate | The rate at which the hot water is passed through the sample matrix in dynamic systems. | Affects the contact time between the solvent and the sample, influencing extraction kinetics. |

| Extraction Time | The duration of the extraction process. | A critical factor to optimize for maximizing yield without causing degradation of the alkaloids. nih.gov |

| Modifiers | The addition of small amounts of co-solvents (e.g., ethanol) to the water. | Can enhance the extraction efficiency for certain alkaloids by modifying the polarity of the solvent. |

Chromatographic and Separation Strategies for this compound Alkaloid Purification

Following extraction, the crude extract containing a mixture of compounds, including this compound, undergoes a series of purification steps. Chromatographic and partitioning techniques are fundamental to isolating the target alkaloid to a high degree of purity.

Liquid-Solid Chromatographic Techniques (e.g., VLC, FC, MPLC, HPLC)

Liquid-solid chromatography is a cornerstone of natural product purification. column-chromatography.com These techniques separate compounds based on their differential adsorption to a solid stationary phase and their solubility in a liquid mobile phase.

Vacuum Liquid Chromatography (VLC) and Flash Chromatography (FC) are often employed for the initial fractionation of crude extracts. These methods use a column packed with a stationary phase, typically silica (B1680970) gel or alumina, and a solvent or a gradient of solvents to elute the compounds. VLC is a quick method for coarse separation, while FC offers better resolution.

Medium-Pressure Liquid Chromatography (MPLC) provides a higher resolution than VLC and FC by using a pump to generate a moderate pressure, leading to a more controlled and efficient separation.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used in the final stages of purification. jocpr.com It utilizes high pressure to force the mobile phase through a column packed with very fine particles, resulting in excellent separation of complex mixtures. tandfonline.com For Amaryllidaceae alkaloids, reversed-phase HPLC with C18 columns is commonly used. tandfonline.comresearchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and a buffered aqueous solution. tandfonline.comresearchgate.net Diode-array detectors (DAD) are frequently used for the detection and quantification of the separated alkaloids. researchgate.net

Table 2: Common Liquid-Solid Chromatographic Techniques for Amaryllidaceae Alkaloid Purification

| Technique | Stationary Phase Examples | Mobile Phase Examples | Application Stage |

| VLC/FC | Silica gel, Alumina | Hexane (B92381), Ethyl acetate, Methanol (often in gradients) | Initial fractionation of crude extract |

| MPLC | Silica gel, Reversed-phase C18 | Acetonitrile, Water, Methanol | Intermediate purification |

| HPLC | Reversed-phase C18, Silica gel | Acetonitrile/Water with buffers (e.g., ammonium (B1175870) acetate, trifluoroacetic acid) tandfonline.comresearchgate.net | Final purification and analysis |

Liquid-Liquid Partitioning Approaches

Liquid-liquid partitioning, also known as solvent extraction, is a fundamental technique used for the preliminary separation of alkaloids based on their acid-base properties and differential solubility in immiscible liquid phases. researchgate.net This method is often one of the first steps in the purification cascade after the initial extraction.

The general principle involves dissolving the crude extract in an aqueous acidic solution. In this acidic environment, the basic alkaloids form salts and become water-soluble. This aqueous layer can then be washed with a non-polar organic solvent (e.g., hexane or dichloromethane) to remove neutral and acidic impurities. Subsequently, the pH of the aqueous layer is raised by adding a base, which neutralizes the alkaloid salts, converting them back to their free base form. These now less polar free bases can be extracted into a non-polar organic solvent, effectively separating them from more polar, water-soluble compounds. researchgate.net

Advanced Preparative Chromatography and Specialized Stationary Phases

For the separation of structurally similar or chiral alkaloids, more advanced chromatographic techniques are necessary.

Chiral Stationary Phases (CSPs): Many alkaloids, including those of the Amaryllidaceae family, are chiral molecules, existing as enantiomers which may exhibit different biological activities. researchgate.net Chiral chromatography, particularly HPLC with chiral stationary phases, is the most accurate and convenient method for the separation of these enantiomers. pensoft.net Polysaccharide-based CSPs are widely recognized for their broad applicability in resolving chiral compounds. researchgate.net This technique is crucial for obtaining enantiomerically pure alkaloids for pharmacological studies. nih.gov

Molecularly Imprinted Polymers (MIPs): Molecularly imprinted polymers are synthetic materials with tailor-made recognition sites for a specific target molecule. researchgate.netnih.gov These polymers are created by polymerizing functional monomers in the presence of the target molecule (the template). After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the template. researchgate.net MIPs can be used as highly selective stationary phases in chromatography for the separation and purification of specific alkaloids from complex mixtures. researchgate.netmdpi.com This technology offers a promising approach for the efficient and selective isolation of compounds like this compound. researchgate.net

Biosynthetic Pathway Elucidation of Lycorenan Alkaloids

Enzymatic Pathways Leading to Lycorenan Skeleton Formation

The formation of the characteristic this compound skeleton is a multi-step enzymatic process that begins with precursors derived from primary metabolism and proceeds through a series of key transformations, including phenolic coupling and subsequent modifications.

The biosynthesis of all Amaryllidaceae alkaloids, including this compound, initiates from the common precursor norbelladine (B1215549). researchgate.netnih.govmdpi.com This crucial intermediate is formed through the condensation of two aromatic amino acid-derived precursors: tyramine (B21549) (from L-tyrosine) and 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA) (from L-phenylalanine). researchgate.netnih.govnih.gov Early radiolabeling studies were instrumental in establishing this pathway, demonstrating the incorporation of labeled phenylalanine and tyrosine into these alkaloids. nih.gov

The formation of norbelladine itself is a two-step process catalyzed by two distinct enzymes: norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR). researchgate.net NBS catalyzes the condensation of tyramine and 3,4-DHBA to form an unstable imine intermediate, norcraugsodine. researchgate.net Subsequently, NR reduces this imine to the stable key intermediate, norbelladine. researchgate.net

Following its formation, norbelladine undergoes O-methylation to produce 4'-O-methylnorbelladine, a critical branch-point intermediate in the biosynthesis of various Amaryllidaceae alkaloid skeletons. researchgate.netnih.gov This methylation step is catalyzed by the enzyme norbelladine 4'-O-methyltransferase (N4OMT). researchgate.net The resulting 4'-O-methylnorbelladine is the direct precursor for the crucial cyclization reaction that defines the different structural classes of these alkaloids. researchgate.netnih.gov

Key Precursors and Intermediates in the Norbelladine Pathway

| Compound | Precursor(s) | Enzyme(s) Involved |

|---|---|---|

| Tyramine | L-Tyrosine | Tyrosine Decarboxylase (TYDC) |

| 3,4-Dihydroxybenzaldehyde (3,4-DHBA) | L-Phenylalanine | Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), Coumarate-3-Hydroxylase (C3H) |

| Norbelladine | Tyramine, 3,4-DHBA | Norbelladine Synthase (NBS), Noroxomaritidine/Norcraugsodine Reductase (NR) |

| 4'-O-Methylnorbelladine | Norbelladine | Norbelladine 4'-O-Methyltransferase (N4OMT) |

The diversification of the Amaryllidaceae alkaloids stems from the different intramolecular oxidative C-C phenol (B47542) coupling reactions of 4'-O-methylnorbelladine. researchgate.netnih.gov For the formation of the this compound (and the closely related lycorine) skeleton, a para-para' oxidative coupling is the key cyclization step. researchgate.netnih.gov This reaction is catalyzed by a specific type of cytochrome P450 enzyme. researchgate.netnih.gov

Research has identified the cytochrome P450 family CYP96T as being responsible for this crucial branching step. researchgate.netnih.gov Specifically, CYP96T1 has been shown to catalyze the formation of the para-para' C-C phenol couple in Narcissus sp. aff. pseudonarcissus. nih.govresearchgate.net Functional characterization of CYP96T1-like enzymes from Lycoris aurea has further revealed that specific homologs, such as LauCYP96T1 and LauCYP96T1-like-2, predominantly yield the para-para' scaffold, which leads to the lycorine (B1675740)/lycorenan-type alkaloids. researchgate.net

Following the initial cyclization, a series of further enzymatic modifications, including reductions, hydroxylations, and the formation of a methylenedioxy bridge, are necessary to arrive at the final this compound structure. While the precise enzymes for all these subsequent steps in this compound biosynthesis are not yet fully characterized, the pathway is believed to proceed through intermediates such as noroxomaritidine. nih.gov The formation of the characteristic methylenedioxy bridge is also likely catalyzed by a cytochrome P450 enzyme. nih.gov

Molecular and Genetic Basis of this compound Biosynthesis

Advances in molecular biology and genomics have provided powerful tools to investigate the genetic underpinnings of this compound biosynthesis in Amaryllidaceae plants.

Transcriptome analysis of various Lycoris species, a rich source of this compound-type alkaloids, has been instrumental in identifying candidate genes involved in their biosynthesis. nih.govfrontiersin.orgnih.gov By analyzing the gene expression profiles in different tissues and at different developmental stages, researchers can correlate the expression of specific genes with the accumulation of certain alkaloids.

For instance, a transcriptome and metabolic profiling study of Lycoris radiata identified full-length cDNA clones for several key enzymes in the early stages of the Amaryllidaceae alkaloid pathway, including PAL, C4H, C3H, TYDC, NNR (a reductase), N4OMT, and a CYP96T. nih.govnih.gov Quantitative real-time PCR (qRT-PCR) analysis revealed high expression levels of LrNNR, LrN4OMT, and LrCYP96T in the bulbs, which correlated with higher amounts of galanthamine (B1674398), another Amaryllidaceae alkaloid. nih.govnih.gov While this study focused on galanthamine, the identification and expression profiling of these genes provide a valuable resource for identifying the specific isoforms involved in this compound biosynthesis.

A multi-omics analysis of Lycoris aurea across different locations also highlighted the differential expression of genes encoding enzymes like aldehyde dehydrogenase and norbelladine 4'-O-methyltransferase in plants with high alkaloid content. nih.gov

Candidate Genes for this compound Biosynthesis Identified from Lycoris Species

| Gene/Enzyme | Function | Plant Source | Reference |

|---|---|---|---|

| LrPAL2, LrPAL3 | Phenylalanine Ammonia-Lyase | Lycoris radiata | nih.gov |

| LrC4H2 | Cinnamate-4-Hydroxylase | Lycoris radiata | nih.gov |

| LrC3H | p-Coumarate 3-Hydroxylase | Lycoris radiata | nih.gov |

| LrTYDC2 | Tyrosine Decarboxylase | Lycoris radiata | nih.gov |

| LrNNR | Noroxomaritidine/Norcraugsodine Reductase | Lycoris radiata | nih.gov |

| LrN4OMT | Norbelladine 4'-O-Methyltransferase | Lycoris radiata | nih.gov |

| LrCYP96T | Cytochrome P450 (Phenolic Coupling) | Lycoris radiata | nih.gov |

| LauCYP96T1, LauCYP96T1-like-2 | Cytochrome P450 (para-para' coupling) | Lycoris aurea | researchgate.net |

Transcriptomic and proteomic analyses provide a global view of the genes and proteins active in a particular tissue at a specific time, offering a powerful approach to identify novel enzymes and regulatory factors in the this compound biosynthetic pathway.

A SWATH-MS-based proteomics study of three Lycoris species (L. longituba, L. incarnata, and L. sprengeri) identified 2193 proteins. nih.govresearchgate.net Differentially expressed proteins in species with varying alkaloid content were enriched in pathways related to amino acid metabolism and galanthamine synthesis, providing a list of candidate proteins that may also be involved in this compound biosynthesis. nih.govresearchgate.net This study also suggested that RNA processing-related proteins and post-transcriptional regulation might play a role in the biosynthesis of Amaryllidaceae alkaloids. nih.gov

Metabolomic analysis of Lycoris radiata across different developmental stages has shown that the synthesis of lycorine, a closely related alkaloid, primarily occurs during the reproductive stages. mdpi.com This finding can be correlated with transcriptomic and proteomic data to pinpoint the specific enzymes and regulatory genes that are upregulated during these stages, thus narrowing down the candidates for the later steps of this compound biosynthesis.

Chemo-enzymatic Approaches in Biosynthesis Research

Chemo-enzymatic synthesis combines the strengths of chemical synthesis and enzymatic catalysis to construct complex molecules like this compound alkaloids. This approach can be used to produce pathway intermediates for enzymatic assays, to elucidate biosynthetic steps, and to generate novel alkaloid analogs.

A notable example is the rapid and enantioselective assembly of the lycorine framework using chemo-enzymatic techniques. nih.gov This strategy starts with an enantiomerically pure cis-1,2-dihydrocatechol, which is readily produced on a large scale through the whole-cell biotransformation of bromobenzene. nih.gov From this chiral starting material, the pentacyclic core of lycorine can be assembled in just a few chemical steps. nih.gov This approach demonstrates the potential of combining microbial biotransformation with chemical synthesis to efficiently access the core structure of this compound-type alkaloids.

Furthermore, the chemical synthesis of norbelladine and its methylated derivatives has been achieved, allowing for the production of these key biosynthetic intermediates. mdpi.com These synthetic precursors can then be used as substrates in enzymatic assays with candidate enzymes identified through genomic and proteomic studies to confirm their function in the this compound biosynthetic pathway.

Elicitation Studies for Enhanced this compound Production in In Vitro Plant Cultures (e.g., Methyl Jasmonate Treatment)

Elicitation is a biotechnological strategy used to enhance the production of secondary metabolites in plant in vitro cultures by introducing elicitors, which are substances that trigger a defense response in the plant cells. Among the various elicitors, methyl jasmonate (MeJA), a plant signaling molecule, has been widely studied for its effectiveness in stimulating the biosynthesis of Amaryllidaceae alkaloids. While specific studies on the elicitation of this compound are not extensively documented, research on closely related lycorine-type alkaloids provides valuable insights into the potential for enhancing this compound production through this method.

The application of MeJA to in vitro cultures of various Amaryllidaceae species has been shown to significantly increase the accumulation of alkaloids such as galanthamine and lycorine. frontiersin.orgnih.govmdpi.com This enhancement is attributed to MeJA's role in upregulating the expression of key biosynthetic genes involved in the alkaloid pathways. nih.gov For instance, studies on Lycoris longituba seedlings treated with MeJA revealed a significant increase in the abundance of galanthamine and lycorine. frontiersin.orgnih.gov

In a study investigating the effect of MeJA on Lycoris longituba seedlings, treatment with 75 μM MeJA for 7 days resulted in a notable increase in the accumulation of several Amaryllidaceae alkaloids. The abundances of galanthamine, lycorine, and lycoramine (B192828) were found to be 2.71-fold, 2.01-fold, and 2.85-fold higher, respectively, compared to the control group. nih.gov This suggests that MeJA treatment can effectively stimulate the biosynthetic pathways leading to the formation of these alkaloids.

Similarly, research on Zephyranthes species has demonstrated the positive impact of MeJA on lycorine production in in vitro regenerated tissues. mdpi.com In these studies, the application of 100 µM MeJA led to the highest accumulation of lycorine in the bulb tissues of Zephyranthes candida, with a 39.08% increase compared to the untreated controls. mdpi.comresearchgate.net

The following table summarizes the findings from a study on the elicitation of lycorine in different tissues of Zephyranthes candida using various concentrations of methyl jasmonate.

| Treatment (µM MeJA) | Bulb (µg g-1 DW) | Leaf (µg g-1 DW) | Root (µg g-1 DW) |

|---|---|---|---|

| 0 (Control) | 1.97 | 1.32 | 0.98 |

| 50 | 2.35 | 1.58 | 1.12 |

| 100 | 2.74 | 1.89 | 1.34 |

| 150 | 2.11 | 1.47 | 1.05 |

| 200 | 1.85 | 1.25 | 0.91 |

Another study on Leucojum aestivum plants cultured in a RITA® bioreactor also investigated the effects of MeJA on galanthamine and lycorine biosynthesis. researchgate.net Treatment with 50 µM of MeJA for 168 hours stimulated the production of both alkaloids in L. aestivum and L. aestivum 'Gravety Giant' cultures. researchgate.net

The table below presents the effect of 50 µM Methyl Jasmonate treatment for 168 hours on the galanthamine and lycorine content in Leucojum aestivum and its 'Gravety Giant' cultivar.

| Plant Material | Compound | Control (mg/g DW) | 50 µM MeJA (mg/g DW) | Fold Increase |

|---|---|---|---|---|

| Leucojum aestivum | Galanthamine | 0.25 | 0.45 | 1.8 |

| Lycorine | 0.80 | 1.20 | 1.5 | |

| Leucojum aestivum 'Gravety Giant' | Galanthamine | 0.30 | 0.60 | 2.0 |

| Lycorine | 1.00 | 1.50 | 1.5 |

While these studies provide strong evidence for the efficacy of methyl jasmonate in enhancing the production of related Amaryllidaceae alkaloids, further research is necessary to specifically determine the optimal conditions for increasing this compound yields in in vitro cultures. Such studies would involve optimizing MeJA concentration, treatment duration, and the type of plant tissue culture to maximize the production of this specific compound.

Chemical Synthesis Research of Lycorenan Alkaloids

Total Synthesis Strategies for Lycoranan Core Structures

The construction of the tetracyclic core of lycoranan alkaloids, such as the frequently targeted γ-lycorane, has been achieved through a multitude of strategic approaches. These strategies are often distinguished by the order of ring assembly and the key bond-forming reactions employed to forge the intricate molecular architecture.

Retrosynthetic analysis is a foundational technique for designing a synthetic pathway by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.org For lycoranan alkaloids, this process typically involves strategic disconnections of the fused-ring system.

A common retrosynthetic approach for γ-lycorane involves the late-stage formation of the B ring, often via Pictet-Spengler or Bischler-Napieralski cyclization. nih.gov This simplifies the target to a tricyclic precursor. One such analysis envisions disconnecting the tetracyclic ketone to reveal a highly functionalized tricyclic intermediate. This intermediate can be further simplified to an N-butenylisoquinolone derivative, which is assembled from simpler aromatic precursors like 3,4-(methylenedioxy)cinnamic acid. scielo.org.mx This strategy highlights a convergent approach where different fragments of the molecule are synthesized separately before being joined.

The key considerations in the retrosynthetic analysis of lycoranan structures include:

Ring Disconnection Order: Strategies are often classified by the sequence of ring construction, such as AC → ACD → ACDB or CD → CDA → CDAB approaches. nih.gov

Key Bond Formations: Identifying robust and stereocontrolled reactions to form crucial C-C or C-N bonds.

Precursor Accessibility: Ensuring the retrosynthesis leads back to readily available and simple starting materials.

| Retrosynthetic Strategy | Key Disconnection | Precursor Type | Final Ring Formation |

| Radical Cascade Approach | C-N and C-C bonds in rings B and C | N-butenylisoquinolone | Intramolecular Acylation |

| Electrocyclic Closure | C-C bond in ring C | Divinylpyrroline | Hydrogenation & B-ring cyclization |

| Heck Addition | C-C bond in ring C | Aryl halide and alkene tether | Intramolecular Heck Reaction |

This table summarizes common retrosynthetic approaches for the lycoranan core.

Cascade reactions, where a series of bond-forming events occur in a single operation, offer an elegant and efficient method for rapidly assembling complex molecular frameworks like the lycoranan core. nih.govnih.govrsc.org These reactions reduce step counts and minimize waste, aligning with the principles of green chemistry. 20.210.105

In the synthesis of lycoranan alkaloids, cascade reactions have been employed to construct multiple rings in one pot. For instance, a xanthate-based radical addition-cyclization-oxidation cascade process can rapidly generate a highly functionalized tricyclic intermediate, which is a direct precursor to the tetracyclic core. scielo.org.mx Another powerful approach is the use of a chiral bifunctional squaramide-catalysed cascade reaction between an unsaturated β-ketoester and a nitroalkene. This method constructs the alkaloid's skeleton while simultaneously establishing three stereogenic centers with high diastereoselectivity and enantioselectivity, leading to an asymmetric total synthesis of (−)-δ-lycorane. rsc.org

Stereoselective transformations are critical for controlling the three-dimensional arrangement of atoms in the final product. Given the dense stereochemistry of the lycoranan core, methods that achieve high stereocontrol are essential.

Examples of Key Stereoselective Transformations:

Asymmetric Catalysis: A chiral squaramide catalyst induces high enantioselectivity (92% ee) in a key cascade reaction for (−)-δ-lycorane synthesis. rsc.org

Substrate-Controlled Diastereoselectivity: The 6π-electrocyclic ring closure of a divinylpyrroline proceeds to give a tetrahydroindole, which is subsequently hydrogenated to yield an all-cis indolizidine core, controlling the relative stereochemistry of the C and D rings. nih.gov

Chiral Auxiliaries: An asymmetric synthesis of (−)-γ-lycorane has been developed using an (S)-1-arylethylamine-based chiral auxiliary to guide the stereochemical outcome of a radical cyclization step. nih.gov

A unified synthetic strategy aims to develop a single, divergent route that can access multiple structurally related natural products from a common intermediate. This approach is highly efficient for building libraries of alkaloids for biological screening. While often applied to other complex alkaloid families like the Lycopodium alkaloids, the principles are directly relevant to the Amaryllidaceae class. figshare.comnih.gov

For lycoranan-type alkaloids, a unified strategy would involve the synthesis of a versatile tetracyclic intermediate that serves as a late-stage precursor. This common core could possess key functional groups allowing for divergent transformations into various members of the family. nih.gov For example, a key tetracycle could be elaborated through different reaction pathways to yield lycorine (B1675740), γ-lycorane, and other related structures, showcasing the power and flexibility of a unified approach in natural product synthesis. chemrxiv.orgsemanticscholar.org

Synthetic Methodologies for Lycorenan Derivatives and Analogs

Beyond the total synthesis of the natural products themselves, significant research is dedicated to developing methodologies for creating derivatives and analogs. These modified structures are crucial for probing biological mechanisms and developing new therapeutic agents.

Functionalization involves the chemical modification of a pre-formed molecular scaffold. nih.gov Once the lycoranan core is assembled, various reactions can be employed to introduce new functional groups at specific positions. This allows for the systematic alteration of the molecule's properties.

While specific literature on the functionalization of the this compound scaffold is nascent, general principles of late-stage functionalization can be applied. These reactions would target specific C-H bonds or existing functional groups on the lycoranan skeleton.

Potential Functionalization Reactions:

C-H Activation: Direct conversion of C-H bonds on the aromatic or aliphatic parts of the scaffold to introduce new substituents like halogens, alkyl, or aryl groups.

Oxidation/Reduction: Modification of existing carbonyls or alcohols to alter the oxidation state and introduce new reactivity.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions could be used to attach various groups to a halogenated lycoranan precursor.

These modifications would enable the synthesis of a library of analogs, which is essential for structure-activity relationship (SAR) studies. nih.gov

Cyclization reactions are fundamental to the construction of the polycyclic lycoranan framework. mdpi.com Several distinct cyclization methodologies have proven effective in total syntheses. A concise, five-step total synthesis of (±)-lycorane was achieved using a sequential intramolecular acylal cyclisation (IAC) followed by a novel intramolecular Heck addition reaction to generate the pentacyclic core. researchgate.net Similarly, Bu3SnH-mediated radical cyclizations have been instrumental in building the optically active lycorane skeleton. nih.gov

Rearrangement reactions, which alter the carbon skeleton of a molecule, can also be powerful tools in the synthesis of complex natural products and their analogs. libretexts.org Reactions like the Beckmann rearrangement, which converts an oxime to an amide, could be envisioned as a strategy to introduce a nitrogen atom into a different ring position or to expand a ring within a lycoranan precursor, thereby creating novel analogs. organicreactions.org The Masamune-Bergman cyclization, a rearrangement involving an enediyne, offers a pathway to form aromatic rings and could be adapted to synthesize analogs with modified aromatic portions. wikipedia.org

| Reaction Type | Description | Application in Lycoranan Synthesis |

| Intramolecular Heck Addition | A palladium-catalyzed reaction forming a C-C bond between an aryl halide and an alkene within the same molecule. | Forms the C ring to complete the tetracyclic core. researchgate.net |

| Radical Cyclization | A tin-hydride mediated reaction where a radical intermediate attacks an unsaturated bond to form a ring. | Constructs the indolizidine core of the lycorane skeleton. nih.gov |

| Electrocyclic Ring Closure | A pericyclic reaction involving the formation of a σ-bond between the ends of a conjugated π-system. | Forms the tetrahydroindole C/D ring system from a divinylpyrroline. nih.gov |

| Beckmann Rearrangement | Acid-catalyzed rearrangement of an oxime to an amide or lactam. | Potential strategy for ring expansion or nitrogen insertion to create novel analogs. organicreactions.org |

This table details key cyclization and rearrangement reactions relevant to the synthesis of lycoranan alkaloids and their analogs.

Semi-Synthesis from Precursors and Related Alkaloids

The semi-synthesis of the lycorane scaffold, often referred to as this compound in a broader sense, leverages the abundance of certain Amaryllidaceae alkaloids that can be chemically transformed into the saturated tetracyclic core. These methods provide a more direct route to the lycorane framework compared to lengthy total synthesis campaigns. Key precursors for these transformations include lycorine and caranine (B1212974), both of which possess the fundamental ring system that can be modified to yield various lycorane stereoisomers.

One of the earliest documented efforts in this area was reported by Kotera and colleagues in 1960, marking a foundational study in the semi-synthetic production of lycorane. nih.gov This pioneering work demonstrated the feasibility of converting a more complex, naturally occurring alkaloid into the simpler, fully saturated lycorane structure.

A prevalent and effective method for the semi-synthesis of lycorane derivatives is the catalytic hydrogenation of lycorine. This reaction targets the double bond within the C-ring of the lycorine molecule. Through this process, α- and β-dihydrolycorine can be produced, which are stereoisomers of the lycorane scaffold. nih.gov The specific stereochemical outcome of the hydrogenation can be influenced by the choice of catalyst and reaction conditions.

In addition to lycorine, other related alkaloids have served as starting materials for the semi-synthesis of lycorane isomers. For instance, the alkaloid caranine has been successfully converted into δ-lycorane, showcasing the versatility of using different natural precursors to access specific stereoisomers of the lycorane core. rsc.org

These semi-synthetic approaches are advantageous as they often involve fewer steps than total synthesis and utilize renewable, natural sources for starting materials. The development of these methods has not only provided access to the lycorane scaffold for further biological and pharmacological studies but has also contributed to the broader understanding of the chemical reactivity of Amaryllidaceae alkaloids.

The following table summarizes key findings in the semi-synthesis of lycorane alkaloids from natural precursors.

| Precursor Alkaloid | Target Compound | Key Transformation | Reagents and Conditions | Yield | Reference |

| Lycorine | α-Dihydrolycorine | Catalytic Hydrogenation | Not specified | Not specified | nih.gov |

| Lycorine | β-Dihydrolycorine | Catalytic Hydrogenation | Not specified | Not specified | nih.gov |

| Caranine | δ-Lycorane | Multi-step synthesis | Not specified | Not specified | rsc.org |

Advanced Structural Characterization Methodologies for Lycorenan Alkaloids

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques: 1H NMR, 13C NMR, DEPT, HMQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including Lycorenan alkaloids. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide complementary information essential for assigning signals to specific nuclei within the molecule and determining their connectivity.

1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide information on the number and types of hydrogen and carbon atoms, respectively, as well as their chemical environments. The chemical shifts and splitting patterns in ¹H NMR spectra are particularly useful for identifying different proton environments and their coupling interactions. ¹³C NMR, often coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, helps in determining the number of methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbon atoms present in the structure.

2D NMR techniques are crucial for establishing correlations between different nuclei. Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) experiments correlate protons directly attached to carbons, allowing for the assignment of ¹H and ¹³C signals carbon-by-carbon mdpi.comunesp.brresearchgate.netmagritek.com. Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal correlations between protons and carbons separated by two or three bonds, which is invaluable for establishing connectivity across quaternary carbons and navigating complex spin systems unesp.brresearchgate.net. ¹H-¹H Correlation Spectroscopy (COSY) identifies coupled protons, providing information about proton networks within the molecule unesp.brresearchgate.net. Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can provide information about the spatial proximity of protons, aiding in the determination of relative stereochemistry unesp.br.

The comprehensive analysis of data from these NMR experiments allows for the construction of the complete carbon-hydrogen framework of this compound alkaloids and the assignment of most, if not all, of the NMR signals.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass Spectrometry (MS) provides crucial information regarding the molecular weight and elemental composition of this compound alkaloids, as well as insights into their fragmentation pathways. Electron Ionization (EI-MS) is a common technique that produces characteristic fragmentation patterns that can be used to infer structural subunits. Softer ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), are often used to obtain the molecular ion peak, particularly for more labile alkaloids researchgate.net.

High-Resolution Mass Spectrometry (HR-MS) is particularly valuable as it provides exact mass measurements, typically to several decimal places researchgate.netmeasurlabs.com. This high accuracy allows for the determination of the precise elemental composition of the molecular ion and fragment ions, significantly aiding in the confirmation of the proposed molecular formula and structural assignments derived from NMR data researchgate.netmeasurlabs.comfrontiersin.org. HRMS can distinguish between compounds with the same nominal mass but different elemental compositions bioanalysis-zone.com. The fragmentation patterns observed in tandem MS (MS/MS) experiments provide further structural details by breaking down the molecular ion into smaller, characteristic fragments frontiersin.org.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the structure of this compound alkaloids by analyzing the vibrational modes of the molecules. Characteristic absorption bands in the IR spectrum correspond to different types of bonds and functional groups, such as hydroxyl (O-H), carbonyl (C=O), amine (N-H), and aromatic C=C stretches itwreagents.commrclab.comdrawellanalytical.com. This information complements NMR and MS data during structural elucidation.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly the presence of conjugated systems like double bonds or aromatic rings itwreagents.comdrawellanalytical.commsu.edutechnologynetworks.com. The UV-Vis spectrum shows absorption maxima at specific wavelengths, and the intensity of the absorption is related to the concentration of the compound and the nature of the chromophore technologynetworks.com. While less informative for saturated systems, UV-Vis spectroscopy can be very useful for this compound alkaloids containing aromatic rings or other conjugated functionalities, providing clues about the substitution patterns on these systems.

Chiroptical Spectroscopy for Stereochemical Assignment (e.g., Optical Rotation, Circular Dichroism)

Chiroptical spectroscopy techniques are essential for determining the stereochemistry of chiral this compound alkaloids. Many natural products, including alkaloids, exist as enantiomers or diastereomers, and their biological activity can be highly dependent on their absolute configuration.

Optical rotation measures the ability of a chiral substance to rotate the plane of linearly polarized light wikipedia.orgmgcub.ac.injasco-global.com. The specific rotation ([α]D) is a characteristic property of a chiral compound at a given wavelength and temperature, providing an initial indication of its optical activity and often its enantiomeric purity. For example, the this compound-type alkaloid Unsevine has a reported optical activity of [α]D +168° (chloroform) naver.com.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength mgcub.ac.injasco-global.comlibretexts.orgresearchgate.net. CD spectra provide more detailed information about the electronic transitions in chiral molecules and are particularly useful for assigning the absolute configuration of chiral centers or determining the conformation of molecules in solution jasco-global.comlibretexts.org. By comparing experimental CD spectra with those of known compounds or with computationally predicted spectra, the stereochemistry of a this compound alkaloid can often be assigned.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a crystalline compound, including the precise positions of all atoms and their connectivity wikipedia.organton-paar.comijcrt.org. Crucially, for chiral molecules, X-ray crystallography can determine the absolute configuration without the need for reference compounds, provided the crystal diffracts well and contains a heavy atom or anomalous scattering is measured anton-paar.comnih.gov.

The process involves obtaining a high-quality single crystal of the this compound alkaloid. When exposed to a beam of X-rays, the crystal diffracts the X-rays in a pattern that is unique to the arrangement of atoms within the crystal lattice wikipedia.orgijcrt.org. By measuring the angles and intensities of the diffracted beams, electron density maps can be generated, from which the atomic positions and thus the molecular structure are determined ijcrt.orgnih.gov. While obtaining suitable crystals can sometimes be challenging for natural products, a successful X-ray crystallographic analysis provides the most unambiguous determination of both the connectivity and the absolute stereochemistry of a this compound alkaloid. X-ray diffraction analysis has been performed on some compounds, including this compound-type alkaloids researchgate.net.

Computational Chemistry Approaches in Structural Analysis

Computational chemistry plays an increasingly important role in the structural analysis of natural products, including this compound alkaloids riverpublishers.comkallipos.grroutledge.comolemiss.edu. These approaches use mathematical models and computer simulations to study molecular structures, properties, and reactions.

For structural analysis, computational methods can be used to predict spectroscopic parameters such as NMR chemical shifts, coupling constants, and CD spectra kallipos.gr. Comparing these predicted values with experimental data can help in confirming proposed structures or distinguishing between possible isomers kallipos.gr. Density Functional Theory (DFT) calculations, for instance, are commonly used to optimize molecular geometries and calculate spectroscopic properties kallipos.grriken.jp.

By integrating computational results with experimental spectroscopic data (NMR, MS, IR, UV-Vis, CD), a more comprehensive and confident structural elucidation of complex this compound alkaloids can be achieved.

Compounds Mentioned and Their PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 9548788 |

| This compound-7-one, 9,10-dimethoxy-1-methyl- | 160473 |

| 9-hydroxy-10-methoxy-1-methylthis compound-7-one | 388787 |

| Unsevine (5α-Methoxy-1-methyl-9,10-[methylenebis(oxy)]this compound-7α-ol) | 21770008 |

Investigation of Biological Activities and Molecular Mechanisms of Lycorenan Alkaloids

In Vitro Cellular and Biochemical Studies

In vitro studies provide fundamental insights into the biological effects of Lycorenan alkaloids at the cellular and molecular levels. These investigations explore various activities, including effects on cancer cells, neurobiological targets, microbial and viral pathogens, inflammatory and oxidative processes, and specific enzyme functions.

Anticancer Activity Research (e.g., Cytotoxicity, Apoptosis Induction, Autophagy Modulation, Topoisomerase Inhibition in Cell Lines)

Amaryllidaceae alkaloids, including those related to the lycorine (B1675740) series which share structural features with this compound, have demonstrated significant interest as cytotoxic agents against various cancer cell lines. researchgate.netejgm.co.uk Studies have shown that these alkaloids can exert potent growth-inhibitory effects in a concentration-dependent manner. ejgm.co.uk Mechanistic investigations indicate that Amaryllidaceae alkaloids induce apoptosis, modulate autophagy, cause cell cycle arrest, and impede angiogenesis in cancer cells. ejgm.co.ukejgm.co.uk

Specific research on this compound-type alkaloids isolated from Lycoris albiflora evaluated their cytotoxic activities against human promyelocytic leukemia (HL-60) and human oral squamous carcinoma (HSC-2) cells. Among six isolated this compound-type alkaloids (compounds 7-12), only compound 8 exhibited moderate cytotoxicity against HL-60 cells. researchgate.net

Apoptosis induction is a key pathway involved in the antitumor effects of these alkaloids. ejgm.co.uk For instance, lycoricidinol, a related alkaloid, was shown to induce apoptosis in both HL-60 and HSC-2 cells. researchgate.net Other Amaryllidaceae alkaloids like haemanthamine (B1211331) and homolycorine (B1213549) have also been reported to induce apoptotic cell death in different cancer cell lines. ejgm.co.uk The activation of apoptotic pathways and the downregulation of anti-apoptotic proteins highlight their potential as agents for inducing cancer cell death. ejgm.co.uk

Autophagy modulation has also been observed. Lycoricidinol induced transient autophagy in HSC-2 cells during the early stages of the apoptotic process. researchgate.net

Inhibition of topoisomerase enzymes is another mechanism by which some alkaloids exert anticancer effects. Alkaloids in general have been found to have a restraining effect on the topoisomerase enzyme, which can stall DNA replication and lead to cell death. nih.gov Specifically, lycorine has been shown to display significant inhibition of DNA topoisomerase I. acgpubs.org

Neurobiological Activity Investigations (e.g., Acetylcholinesterase Inhibition, Neuroprotection)

Amaryllidaceae alkaloids are well-known for their neurobiological activities, particularly their effects on acetylcholinesterase (AChE). This compound itself has been identified as a component in the bulbs of Galanthus reginae-olgae subsp. vernalis. tandfonline.com

Inhibition of AChE is a relevant activity for Amaryllidaceae alkaloids, with some lycorine-type alkaloids known to be effective inhibitors of this enzyme. researchgate.net While lycorine showed significantly lower AChE inhibitory activity compared to galantamine, structure-activity relationship studies in the lycorine series suggest that a hydrogen-bond acceptor at the C-1 position is important for activity, and a lipophilic substituent at C-2 can increase it. tandfonline.comresearchgate.net N-oxidation of the lycorine-type structure was proposed to reduce AChE inhibitory action. researchgate.net

Neuroprotective effects have also been associated with Amaryllidaceae alkaloids. Clivonine, which possesses a this compound skeleton, has been mentioned in the context of potential neuroprotective effects. ontosight.ai Alkaloids isolated from Lycoris longituba have demonstrated neuroprotective activities against cell injuries induced by various agents. nih.gov Research suggests that neuroprotective effects might be linked to the presence of lycorine and crinine-type alkaloids. nih.gov

Antimicrobial and Antiviral Activity Assessments (e.g., Anti-HCV Activity)

Amaryllidaceae alkaloids, including lycorine, have reported antiviral and antibacterial properties. nih.gov Benzoindolizidine alkaloids like lycorine and tylophorine (B1682047) are being explored for their potential as antiviral agents, including against respiratory viral infections. mdpi.com

Specific studies have investigated the anti-hepatitis C virus (anti-HCV) activity of Amaryllidaceae alkaloids. Lycoricidine, a phenanthridine (B189435) alkaloid found in Lycoris radiata, has shown anti-HCV activity by downregulating the expression of host heat-stress cognate 70 (Hsc70). researchgate.netnih.gov Lycoricidine has also exhibited activity against other RNA viruses, such as the Japanese encephalitis (JE), yellow fever (YF), and dengue-4 viruses. ub.edu While some alkaloids from Melochia umbellata demonstrated antimicrobial and anti-HCV activity, their anti-HCV potency based on IC50 values was not categorized as very active. japsonline.com

Anti-inflammatory and Antioxidant Activity Research

Anti-inflammatory and antioxidant activities are also associated with Amaryllidaceae alkaloids. Clivonine, a this compound alkaloid, is mentioned in the context of potential anti-inflammatory effects. ontosight.ai Lycorine has reported antioxidant and anti-inflammatory properties. mdpi.comnih.gov Alkaloids in general are known to possess anti-inflammatory effects, partly by inhibiting pro-inflammatory cytokines. d-nb.info Some indole (B1671886) alkaloids have also shown significant anti-inflammatory properties. nih.gov Lycorine has been shown to ameliorate hepatic inflammation in a rat model by reducing the levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov

Enzyme Inhibition Studies (e.g., Topoisomerase, Acetylcholinesterase)

Enzyme inhibition is a key mechanism underlying the biological activities of this compound alkaloids and other Amaryllidaceae alkaloids. As discussed in the relevant sections above, inhibition of both topoisomerase enzymes and acetylcholinesterase has been investigated.

Lycorine has been shown to be a significant inhibitor of DNA topoisomerase I. acgpubs.org This inhibition contributes to its potential anticancer effects. nih.gov

AChE inhibition is a prominent activity of many Amaryllidaceae alkaloids, including those of the lycorine type. researchgate.net This activity is particularly relevant in the context of neurobiological effects. While lycorine's activity against AChE is less potent than galantamine, structure-activity relationships within the lycorine series have been explored to understand the structural features necessary for this inhibitory activity. tandfonline.comresearchgate.net

In Vivo Animal Model Studies (excluding human clinical trials)

In vivo studies using animal models provide valuable information on the biological activities of Amaryllidaceae alkaloids in a complex biological system. While specific in vivo data solely focused on this compound is limited in the provided information, studies on related Amaryllidaceae alkaloids offer insights into potential effects.

Lycorine has been investigated in animal models, demonstrating an ability to hinder thioacetamide-induced liver fibrosis in rats. This effect was attributed, at least in part, to its antioxidative and anti-inflammatory properties, as well as its ability to inhibit STAT3 signaling. nih.gov In the context of cancer research, lycorine, in combination with another compound, exhibited anti-tumor activity in vivo in gastric cancer models. ejgm.co.uk However, another Amaryllidaceae alkaloid, pancratistatin, showed only minimal pharmacological activity in animal tumor models despite potent in vitro effects. researchgate.net

In the realm of neurobiological activity, an alkaloid fraction from Hippeastrum reticulatum demonstrated in vivo anti-AChE and antioxidant activities in mice. These effects were associated with the amelioration of memory and cognitive impairment in a scopolamine-induced model. chula.ac.th Narciclasine, an isocarbostyril alkaloid, was reported to improve outcomes in neonatal rats with sepsis. researchgate.net

These in vivo studies, primarily focusing on other Amaryllidaceae alkaloids due to the limited specific information on this compound in this context, highlight the potential for this class of compounds to exert biological effects within living organisms, warranting further investigation into the in vivo activities of this compound alkaloids themselves.

Efficacy Evaluation in Preclinical Disease Models

Direct preclinical efficacy evaluations of this compound in specific disease models are not extensively detailed in the available literature. However, research on related this compound-type alkaloids, which share structural similarities with this compound, has indicated potential biological activities. For instance, this compound-type alkaloids have been mentioned in the context of immunosuppressive activity d-nb.info.

Studies on other Amaryllidaceae alkaloids, which include this compound-type structures, have demonstrated various effects in preclinical settings. For example, Lycorine, a related alkaloid, has shown antitumor effects in various cancer cell lines and has been investigated in in vivo mouse models, exhibiting efficacy against tumor growth nih.govnih.gov. Lycorine-type alkaloids have also been reported to possess inhibitory activity against malaria parasites nih.gov. Another related compound, Lycoricidine, has demonstrated anti-HCV activity in in vitro studies researchgate.net. Additionally, an in vitro study on a this compound-7-one derivative indicated potential antioxidant and antifungal activities plantaedb.com. Alkaloids from Crinum zeylanicum, including Crinine and Lycorine, have shown antiproliferative effects against human tumor cell lines researchgate.net. Nobilisine, a this compound-7-one derivative, has shown potential anticancer, antimicrobial, and anti-inflammatory activities, although its precise mechanism of action requires further investigation ontosight.ai.

While these findings highlight the therapeutic potential within the this compound alkaloid class, specific preclinical efficacy data for this compound remains to be fully elucidated in the provided sources.

Pharmacodynamic Profiling in Animal Systems

Although direct data for this compound is not presented, related Amaryllidaceae alkaloids have been subject to such investigations. For example, Lycoricidine has been reported to demonstrate good oral pharmacokinetic profiles and high safety in vivo researchgate.net. Neuropharmacological studies using animal models have also been conducted for other Amaryllidaceae alkaloids like galantamine to understand their effects on neurotransmitter release and psychiatric disorders researchgate.net. The absence of specific pharmacodynamic data for this compound in the provided sources indicates a potential gap in the current understanding of its in vivo biological effects and how they correlate with exposure levels.

Identification of Molecular Targets and Signaling Pathways

Identifying the molecular targets and affected signaling pathways is fundamental to understanding how a compound exerts its biological effects nih.govub.edunanobioletters.comnih.gov. While specific molecular targets for this compound are not explicitly detailed, studies on related this compound-type alkaloids and other Amaryllidaceae alkaloids provide insights into potential mechanisms within this structural class.

Protein-Ligand Interaction Studies

Protein-ligand interaction studies, often employing techniques like molecular docking, are valuable for identifying potential binding partners and understanding the nature of their interaction researchgate.netresearchgate.netresearchgate.netrefeyn.comnih.govxenotech.comisfcppharmaspire.com. Although specific protein-ligand interaction studies focusing directly on this compound were not found, such methods have been applied to related compounds. For instance, molecular docking studies have shown that Lycorine, a related alkaloid, binds strongly to Aldehyde Dehydrogenase 3A1 (ALDH3A1), suggesting this enzyme as a potential molecular target in pancreatic cancer nih.gov. In silico methods have also been utilized to study the interactions of Amaryllidaceae alkaloids in general with potential targets researchgate.net. These studies on related compounds highlight the utility of protein-ligand interaction analyses in deciphering the molecular basis of the biological activities of this compound-type alkaloids.

Gene Expression and Proteomic Analysis in Biological Systems

Gene expression and proteomic analyses are powerful tools for investigating the global molecular changes induced by a compound in biological systems nih.govxenotech.comuomustansiriyah.edu.iqbioconductor.orgnih.govnih.govplos.org. These approaches can reveal affected signaling pathways and identify potential biomarkers. While specific data for this compound is not available, such analyses have been conducted for related this compound-type alkaloids.

Structure Activity Relationship Sar and Derivatization Studies of Lycorenan Alkaloids

Systematic Modification of Lycorenan Core Structure

Systematic modification of the this compound core structure is a fundamental approach in SAR studies aimed at identifying the impact of different substituents and structural alterations on biological activity. This involves the synthesis of a series of analogs where specific parts of the molecule are chemically modified.

Stereochemical Influences on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of many natural products, including alkaloids, as it dictates the three-dimensional arrangement of atoms and functional groups, which is critical for binding to biological targets. ctdbase.orgplantaedb.comwikipedia.org While direct studies specifically detailing the stereochemical influences on this compound activity were not predominantly featured in the search results, the importance of stereochemistry in the activity of related alkaloid classes is well-established. For instance, studies on other chiral natural compounds and alkaloids have shown that different enantiomers can exhibit significantly different pharmacological activities, affecting target binding, metabolism, and distribution. plantaedb.comwikipedia.org Molecular modeling studies on related compounds have also shed light on the structural and stereochemical requirements for efficient interaction with their targets. wikipedia.org This underscores the necessity of considering stereochemical aspects when synthesizing and evaluating this compound analogs.

Elucidation of Pharmacophores and Active Sites

Elucidating the pharmacophore and identifying the active sites of biological targets are crucial steps in understanding how this compound alkaloids exert their effects at the molecular level. A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger (or block) its biological response. researchgate.net

Studies on lycorine-derived phenanthridine (B189435) derivatives have suggested that specific functional groups, such as triazole groups at certain positions, can be important pharmacophores for particular activities, like Wnt activation. cdutcm.edu.cn The active site of an enzyme or receptor is the specific region where a ligand binds and interacts to produce a biological effect. chem960.comwikidata.org This binding site contains amino acid residues that are crucial for substrate binding and catalysis. chem960.comhznu.edu.cn Molecular docking studies, discussed further below, are commonly used to predict how small molecules like alkaloids interact with the active sites of target proteins, providing insights into binding modes and affinities. nih.govnih.govresearchgate.net While specific details on the pharmacophore of the this compound core itself or its precise binding to specific active sites were not extensively detailed for this compound in the search results, these principles are universally applied in the study of bioactive compounds, including this compound alkaloids.

Computational Approaches in SAR Analysis (e.g., QSAR, Molecular Docking)

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools used to complement experimental SAR studies of alkaloids, including those with the this compound skeleton. wikipedia.orgchem960.complantaedb.comnih.gov

QSAR aims to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities. nih.gov This allows for the prediction of the activity of new, untested compounds based on their molecular descriptors. nih.gov QSAR analyses have been applied to various alkaloid classes to understand the structural features influencing toxicity and other biological effects. wikipedia.orgchem960.complantaedb.com

Molecular docking simulates the binding of a small molecule (ligand) to a larger biomolecule (receptor or enzyme) to predict the preferred binding orientation and affinity. nih.govresearchgate.net This technique provides insights into the potential binding sites and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that occur between the alkaloid and its target. nih.gov Molecular docking studies have been performed on lycorine (B1675740) to explore its potential targets and binding modes, such as its interaction with aldehyde dehydrogenase 3A1 (ALDH3A1) and SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). These computational methods are invaluable for rationalizing experimental SAR data and guiding the design of new this compound analogs with improved properties.

Development of Novel this compound-Inspired Scaffolds

The this compound skeleton, with its unique structural features, serves as a valuable inspiration for the development of novel scaffolds in drug discovery. Natural products, including alkaloids, are often considered privileged scaffolds due to their ability to interact with various biological targets. wikipedia.org

The development of novel scaffolds involves designing and synthesizing new molecular frameworks that retain the key structural elements or pharmacophoric features of the natural product while introducing modifications that can lead to improved activity, selectivity, or pharmacokinetic properties. This can involve simplifying the complex natural product structure, creating hybrid molecules, or designing entirely new scaffolds based on the essential interactions identified through SAR studies and computational approaches. The goal is to create novel chemical entities that can serve as starting points for the development of new therapeutic agents. While specific examples of developed novel this compound-inspired scaffolds were not prominently detailed in the search results, the this compound core's presence in various bioactive alkaloids suggests its potential as a template for future scaffold design efforts in medicinal chemistry.

Analytical Methodologies in Lycorenan Research

Qualitative and Quantitative Analysis of Lycorenan Alkaloids in Complex Matrices

The analysis of this compound alkaloids within complex biological matrices, such as plant extracts, presents significant challenges due to the presence of numerous interfering compounds. Consequently, the development of highly selective and sensitive analytical methods is crucial for accurate characterization and quantification.

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of Amaryllidaceae alkaloids, including those of the lycorine (B1675740) type to which this compound belongs. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully applied for the analysis of various Amaryllidaceae alkaloids. nih.govresearchgate.netscilit.comcncb.ac.cn This technique allows for the separation of volatile or derivatized alkaloids, and their subsequent identification based on their mass spectral fragmentation patterns. researchgate.netscilit.com For instance, GC-MS analysis of extracts from Galanthus fosteri and other Amaryllidaceae species has enabled the identification of numerous alkaloids, including those with lycorine-type skeletons. nih.govmdpi.com The electron impact (EI) mass spectra of these alkaloids often show characteristic fragmentation patterns that aid in their structural elucidation. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS), is an invaluable tool for the discovery and characterization of lycorine-type alkaloids in crude plant extracts. nih.gov This method offers high resolution and sensitivity, allowing for the detection and tentative identification of a wide range of alkaloids, including previously undescribed compounds, from various Lycoris species. nih.govmdpi.com The fragmentation patterns observed in tandem mass spectrometry (MS/MS) are crucial for summarizing fragmentation rules and identifying diagnostic ions for different alkaloid subtypes. nih.gov

The table below summarizes the application of hyphenated techniques in the analysis of Amaryllidaceae alkaloids.

| Technique | Application | Key Findings | Reference |

| GC-MS | Profiling of alkaloids in Galanthus fosteri | Detected 22 compounds with mass spectral characteristics of Amaryllidaceae alkaloids. | nih.gov |

| GC-MS | Study of lycorine-type Amaryllidaceae alkaloids | Determined specific MS fragmentation patterns allowing for structural determination. | researchgate.net |

| UHPLC-QTOF-MS | Discovery of lycorine-type alkaloids in Lycoris spp. | Identified 37 lycorine-type alkaloids, including 16 previously undescribed compounds. | nih.gov |

| LC-MS/MS | Comparative analysis of alkaloids in three Lycoris species | Resolved and identified 39 Amaryllidaceae alkaloids. | mdpi.com |

This table is interactive. Click on the headers to sort the data.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity assessment of Amaryllidaceae alkaloids. asianpubs.orgresearchgate.netresearchgate.net Reversed-phase HPLC methods, often coupled with UV detection, are commonly employed for the separation and quantification of these compounds. researchgate.netresearchgate.net For example, a rapid HPLC method has been developed for the determination of galanthamine (B1674398), a related Amaryllidaceae alkaloid, which utilizes a reversed-phase C18 column and a mobile phase of trifluoroacetic acid, water, and acetonitrile (B52724). researchgate.net

Quantitative HPLC analysis has been instrumental in investigating the variation in alkaloid content, including lycorine, among different species and at different developmental stages of Lycoris plants. asianpubs.orgresearchgate.net These studies are crucial for the quality control of raw plant materials and for exploring species with higher yields of desired alkaloids. nih.govasianpubs.org

Spectrophotometric methods , particularly UV-Vis spectroscopy, are often used in conjunction with HPLC for the detection and quantification of Amaryllidaceae alkaloids. The purity of alkaloids like lycorine can be evaluated by acquiring UV spectra with a Diode Array Detector (DAD) during HPLC analysis, comparing the spectra of the analytes with those of reference standards. researchgate.net The UV absorption spectra of lycorine and related alkaloids show characteristic absorption bands that can be used for their identification. mdpi.comrsc.org

Electrochemical methods have also been explored for the study of Amaryllidaceae alkaloids. nih.govresearchgate.net Electrochemical simulation coupled with LC-MS has been used to investigate the oxidative metabolism of galantamine and lycorine. nih.govresearchgate.net This approach can help predict the metabolic pathways of these alkaloids. nih.gov

Method Validation for Analytical Assays

The validation of analytical methods is a critical step to ensure the reliability and accuracy of the data generated. ijrpr.com For HPLC methods used in the quantification of Amaryllidaceae alkaloids, validation is performed according to the International Council for Harmonisation (ICH) guidelines. ijrpr.com Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components. ijrpr.com

Linearity: The demonstration of a proportional relationship between the concentration of the analyte and the analytical response over a defined range. ijrpr.com

Accuracy: The closeness of the measured value to the true value. ijrpr.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ijrpr.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijrpr.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ijrpr.com

Validated HPLC methods have been developed for the quantification of galantamine and its related impurities, demonstrating good resolution, linearity, accuracy, and precision. ijrpr.combohrium.comscispace.com